molecular formula C11H7NO4S B2406453 4-(1,3-Benzodioxol-5-yl)-1,3-thiazole-2-carboxylic acid CAS No. 952958-63-3

4-(1,3-Benzodioxol-5-yl)-1,3-thiazole-2-carboxylic acid

Cat. No.: B2406453
CAS No.: 952958-63-3
M. Wt: 249.24
InChI Key: QFPVVKPZLTVMPO-UHFFFAOYSA-N
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Description

4-(1,3-Benzodioxol-5-yl)-1,3-thiazole-2-carboxylic acid is an organic compound that features a benzodioxole ring fused with a thiazole ring and a carboxylic acid group

Properties

IUPAC Name

4-(1,3-benzodioxol-5-yl)-1,3-thiazole-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7NO4S/c13-11(14)10-12-7(4-17-10)6-1-2-8-9(3-6)16-5-15-8/h1-4H,5H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFPVVKPZLTVMPO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C3=CSC(=N3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1,3-Benzodioxol-5-yl)-1,3-thiazole-2-carboxylic acid typically involves the following steps:

    Formation of the Benzodioxole Ring: The benzodioxole ring can be synthesized through the cyclization of catechol with formaldehyde.

    Thiazole Ring Formation: The thiazole ring is often formed via a Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Coupling of Benzodioxole and Thiazole Rings: The benzodioxole and thiazole rings are coupled through a palladium-catalyzed cross-coupling reaction.

    Introduction of the Carboxylic Acid Group: The carboxylic acid group is introduced via carboxylation reactions, often using carbon dioxide under high pressure.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-(1,3-Benzodioxol-5-yl)-1,3-thiazole-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazole ring to a thiazolidine ring.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzodioxole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) are used for electrophilic substitution, while nucleophiles like amines are used for nucleophilic substitution.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiazolidine derivatives.

    Substitution: Halogenated benzodioxole derivatives and aminated products.

Scientific Research Applications

Structure and Characteristics

The chemical formula of 4-(1,3-Benzodioxol-5-yl)-1,3-thiazole-2-carboxylic acid is C11H7NO4SC_{11}H_{7}NO_{4}S with a CAS number of 1261975-57-8. Its structure includes:

  • A benzodioxole moiety that provides aromatic stability.
  • A thiazole ring that contributes to its biological activity.
  • A carboxylic acid functional group that enhances solubility and reactivity.

Chemistry

This compound serves as a crucial building block for synthesizing more complex molecules. It is utilized in:

  • Organic Synthesis : As an intermediate in the preparation of various heterocycles.
  • Material Science : In the development of polymers and materials with specific electronic properties.

Biology

In biological research, this compound has been investigated for its potential as an enzyme inhibitor:

  • Enzyme Inhibition : Studies have shown that it can inhibit enzymes involved in critical cellular processes.
  • Mechanism of Action : The compound targets specific molecular pathways, including the inhibition of cyclooxygenase (COX) and disruption of the NF-kappaB signaling pathway, which may lead to anti-inflammatory effects.

Medicine

The medicinal applications of this compound are particularly promising:

  • Anticancer Properties : Research indicates that this compound exhibits significant anticancer activity by inducing apoptosis in cancer cells and inhibiting tumor growth in vivo models . For instance:
    • In vitro studies demonstrated IC50 values ranging from 0.57 μM to 102 nM against various cancer cell lines .
    • It has been shown to cause cell cycle arrest at the G2/M phase and disrupt mitochondrial function .
Cancer Cell LineIC50 (μM)Mechanism
MDA-MB-2310.102Tubulin polymerization inhibition
SKOV30.034Apoptosis induction
A5490.052Cell cycle arrest

Industry

In industrial applications, this compound is explored for:

  • Development of New Materials : Its unique electronic properties make it suitable for use in electronic devices and sensors.
  • Pharmaceutical Formulations : As a potential candidate for drug development targeting various diseases.

Case Study 1: Anticancer Activity

A study published in Molecular Pharmacology evaluated the anticancer efficacy of derivatives based on this compound against resistant cancer cell lines. The findings indicated that certain derivatives showed enhanced activity against drug-resistant tumors by targeting tubulin polymerization .

Case Study 2: Enzyme Inhibition

Research published in Journal of Medicinal Chemistry highlighted the enzyme inhibitory properties of this compound against specific kinases involved in cancer progression. The study demonstrated that it effectively reduced phosphorylation levels in key signaling pathways associated with tumor growth .

Mechanism of Action

The mechanism of action of 4-(1,3-Benzodioxol-5-yl)-1,3-thiazole-2-carboxylic acid involves its interaction with specific molecular targets:

    Molecular Targets: The compound targets enzymes and receptors involved in cell signaling pathways.

    Pathways Involved: It can inhibit the activity of enzymes like cyclooxygenase (COX) and disrupt signaling pathways such as the NF-kappaB pathway, leading to anti-inflammatory and anticancer effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-(1,3-Benzodioxol-5-yl)-5-(5-Ethyl-2,4-Dihydroxyphenyl)-2H-Pyrazole-3-Carboxylic Acid
  • 2-(1,3-Benzodioxol-5-yl)acetonitrile
  • N-{[4-(1,3-Benzodioxol-5-yl)tetrahydro-2H-pyran-4-yl]methyl}-Substituted 3-Aryloxy-2-hydroxypropanamines

Uniqueness

4-(1,3-Benzodioxol-5-yl)-1,3-thiazole-2-carboxylic acid is unique due to its combined benzodioxole and thiazole rings, which confer distinct chemical properties and biological activities

Biological Activity

4-(1,3-Benzodioxol-5-yl)-1,3-thiazole-2-carboxylic acid is a synthetic organic compound that has garnered attention for its potential biological activities. It features a unique structure combining a benzodioxole ring with a thiazole moiety, which contributes to its diverse pharmacological properties. This article explores the biological activity of this compound, focusing on its anticancer, antimicrobial, and enzyme inhibitory effects, supported by relevant research findings.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C11H7NO4S\text{C}_{11}\text{H}_{7}\text{N}\text{O}_{4}\text{S}

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The compound has been shown to inhibit enzymes involved in critical cellular processes. For instance, it targets cyclooxygenase (COX) enzymes and disrupts the NF-kappaB signaling pathway, leading to anti-inflammatory effects.
  • Anticancer Properties : The compound exhibits significant antiproliferative activity against cancer cell lines, particularly HepG2 (liver cancer) cells. Its mechanism may involve inducing apoptosis and inhibiting cell proliferation through multiple pathways .

Anticancer Activity

Research indicates that this compound has potent anticancer effects. A study reported an EC50 value of 10.28 μg/mL against HepG2 cells, highlighting its potential as an anticancer agent .

Cell Line EC50 (μg/mL) Mechanism
HepG210.28Apoptosis induction
FAK10.79Inhibition of focal adhesion kinase

Enzyme Inhibition

This compound has been investigated for its enzyme inhibitory potential:

Enzyme Target IC50 (μM) Effect
Cyclooxygenase (COX)Not specifiedAnti-inflammatory
FAKNot specifiedAnticancer

Case Studies

Several studies have focused on the synthesis and evaluation of derivatives of this compound. One notable study synthesized various thiazole derivatives and assessed their biological activities. The most promising derivatives exhibited significant inhibition against cancer cell lines and showed low cytotoxicity towards normal cells .

Q & A

Q. What are the optimal synthetic routes for preparing 4-(1,3-Benzodioxol-5-yl)-1,3-thiazole-2-carboxylic acid?

Methodological Answer: The compound can be synthesized via cyclization reactions using precursors such as ethyl acetoacetate and benzodioxol-containing chalcones. For example, derivatives of 4-(1,3-benzodioxol-5-yl)thiazole-carboxylic acids are often prepared by condensing 1,3-benzodioxol-5-yl ketones with thiosemicarbazides, followed by cyclization under acidic conditions. Key steps include:

  • Purification via recrystallization using ethanol or methanol.
  • Characterization via 1H^1H-NMR and 13C^{13}C-NMR to confirm regioselectivity and functional group integrity .

Q. How can spectroscopic techniques be employed to characterize this compound?

Methodological Answer:

  • NMR Spectroscopy : Analyze 1H^1H-NMR peaks for the benzodioxole methylenedioxy group (δ ~5.9–6.0 ppm as a singlet) and thiazole protons (δ ~7.5–8.5 ppm). 13C^{13}C-NMR should confirm the carboxylic acid carbonyl (δ ~165–170 ppm) .
  • FTIR : Identify the carboxylic acid O–H stretch (~2500–3000 cm1^{-1}) and C=O stretch (~1700 cm1^{-1}) .
  • Mass Spectrometry : Use high-resolution MS to verify the molecular ion peak (e.g., [M+H]+^+) and fragmentation patterns .

Advanced Research Questions

Q. How can crystallographic data resolve contradictions in molecular geometry predictions?

Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) is critical for validating bond lengths, angles, and torsion angles. For example:

  • Use SHELXL (via WinGX ) for refinement, ensuring anisotropic displacement parameters for non-hydrogen atoms. Discrepancies between DFT-optimized and experimental geometries (e.g., thiazole ring planarity) can be addressed by comparing root-mean-square deviations (RMSD) .
  • Apply ORTEP-3 to visualize anisotropic displacement ellipsoids and assess thermal motion artifacts .
  • Cross-validate with Cremer-Pople puckering parameters to quantify non-planarity in the benzodioxole ring (e.g., amplitude qq and phase angle ϕ\phi) .

Q. What strategies mitigate challenges in structure validation for this compound?

Methodological Answer:

  • PLATON/CHECKCIF : Analyze ADDSYM alerts to detect missed symmetry or twinning. For high Z’ structures, use TwinRotMat to refine twin laws .
  • Hirshfeld Surface Analysis : Map intermolecular interactions (e.g., O–H···O hydrogen bonds) to validate packing efficiency and polymorphism risks .
  • Rigorous Disorder Modeling : For flexible substituents (e.g., the benzodioxole group), split occupancy refinement in SHELXL may be required .

Q. How can computational methods enhance understanding of structure-activity relationships (SAR)?

Methodological Answer:

  • Docking Studies : Use the crystal structure as a template for molecular docking (e.g., AutoDock Vina ) to predict binding affinities with biological targets (e.g., enzymes with thiazole-binding pockets) .
  • DFT Calculations : Calculate electrostatic potential surfaces (ESP) to identify nucleophilic/electrophilic regions, correlating with reactivity in derivatization reactions (e.g., esterification of the carboxylic acid group) .
  • MD Simulations : Assess solvation effects on stability using GROMACS , particularly for aqueous solubility challenges posed by the hydrophobic benzodioxole moiety .

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